2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide
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Overview
Description
2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide is an organic compound with the molecular formula C10H10BrClFNO. This compound is of interest due to its unique chemical structure, which includes bromine, chlorine, and fluorine atoms attached to a benzyl group. It is used in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide typically involves the reaction of 3-chloro-4-fluorobenzylamine with 2-bromopropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines, or alcohols.
Scientific Research Applications
2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide is used in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, affecting the biochemical pathways in which the enzyme is involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(4-fluorobenzyl)propanamide
- 1-Bromo-4-chloro-2-fluorobenzene
- 2,4-Difluorobenzyl bromide
Uniqueness
2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide is unique due to the specific positioning of the chlorine and fluorine atoms on the benzyl ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Biological Activity
2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom, a chlorine atom, and a fluorine atom in its structure, which are known to influence its biological interactions. The general formula can be represented as:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µM |
Escherichia coli | 16 µM |
Pseudomonas aeruginosa | 32 µM |
Bacillus subtilis | 4 µM |
The compound's mechanism of action appears to involve the inhibition of bacterial enzymes critical for cell wall synthesis, leading to cell lysis and death .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
Caco-2 (Colon Cancer) | 15.5 | Significant reduction in viability (p < 0.001) |
A549 (Lung Cancer) | 20.3 | Moderate reduction in viability (p < 0.01) |
MCF-7 (Breast Cancer) | 12.7 | High cytotoxicity observed (p < 0.001) |
The compound's anticancer effects are attributed to its ability to interact with specific cellular receptors and enzymes involved in apoptosis pathways, leading to programmed cell death in malignant cells .
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : The halogen substituents enhance the compound's ability to bind to active sites on enzymes, inhibiting their function.
- Receptor Interaction : The compound may modulate signaling pathways by interacting with cellular receptors, influencing cell proliferation and survival.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic factors.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- A study conducted on Caco-2 cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent against colorectal cancer .
- Another investigation into its antibacterial properties demonstrated that the compound effectively reduced bacterial load in infected animal models, suggesting its applicability in treating bacterial infections .
Properties
IUPAC Name |
2-bromo-N-[(3-chloro-4-fluorophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClFNO/c1-6(11)10(15)14-5-7-2-3-9(13)8(12)4-7/h2-4,6H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTMCWVXBHZHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=C(C=C1)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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